molecular formula C21H14O4 B5630957 2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid

2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid

Cat. No.: B5630957
M. Wt: 330.3 g/mol
InChI Key: MBVOZCQEVMTCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an indene ring

Preparation Methods

The synthesis of 2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indene ring: This can be achieved through a Diels-Alder reaction involving a diene and a dienophile.

    Attachment of the naphthalene ring: This step often involves Friedel-Crafts acylation, where the naphthalene ring is introduced to the indene structure.

    Introduction of the acetic acid group: This can be done through a carboxylation reaction, where a carboxyl group is added to the molecule.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It can be used in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid include other naphthalene and indene derivatives. These compounds share structural similarities but may differ in their functional groups or overall structure. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • Naphthalene-2-carboxylic acid
  • Indene-2-carboxylic acid
  • 2-Naphthylacetic acid

Properties

IUPAC Name

2-(2-naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4/c22-18(23)12-21(15-10-9-13-5-1-2-6-14(13)11-15)19(24)16-7-3-4-8-17(16)20(21)25/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVOZCQEVMTCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3(C(=O)C4=CC=CC=C4C3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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